3-Amino-2-sulfopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

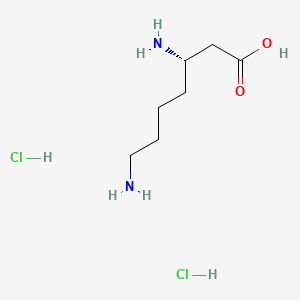

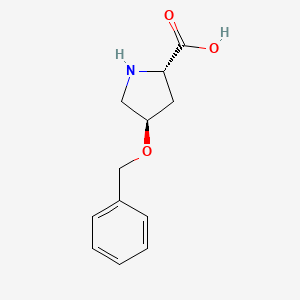

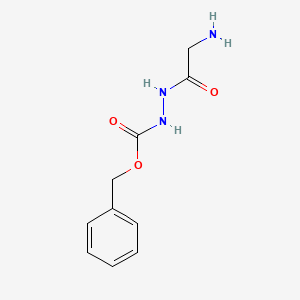

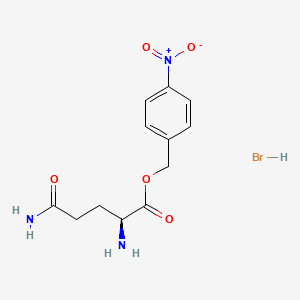

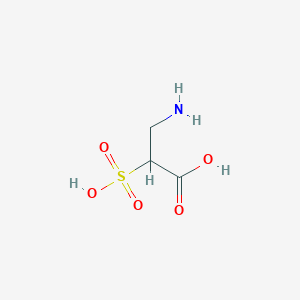

3-Amino-2-sulfopropanoic acid is a short molecule featuring a carboxylic acid, a sulfonate group, and a primary amine . The carboxylic acid and the primary amine are free to link this molecule to larger structures while the sulfonate group provides high water solubility to this aliphatic compound .

Molecular Structure Analysis

The molecular formula of 3-Amino-2-sulfopropanoic acid is C3H7NO5S . Its molecular weight is approximately 169.16 g/mol . The InChIKey, a unique identifier for the compound, is OFQOAYWZEYNFQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-2-sulfopropanoic acid has several notable physical and chemical properties. It has a molecular weight of 169.16 g/mol and a monoisotopic mass of 169.00449350 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 126 Ų .Aplicaciones Científicas De Investigación

Homotaurine serves as a nitrogen source for bacterial growth, with studies showing Burkholderia sp. can assimilate the amino group from homotaurine, releasing 3-sulfopropanoate as a byproduct (Mayer et al., 2008).

The crystal and molecular structure of homotaurine has been determined, revealing its zwitterionic structure with a trans-zigzag skeletal configuration (Ueoka, Fujiwara, & Tomita, 1972).

Homotaurine has been studied for its role in enzymatic and chemical processes, such as the formation of 3-sulfinopropionic acid, an analog of succinic acid (Jollés-Bergeret, 1974).

Solid-state (17)O NMR studies of homotaurine have helped in understanding molecular dynamics in organic solids, providing insights into SO(3)(-) rotational dynamics (Kong et al., 2012).

Homotaurine's metabolic pathway has been explored, with studies showing its conversion to 3-sulfopropanoate in Cupriavidus necator H16 (Mayer & Cook, 2009).

Research into sulfonic acid functionalized hydrophobic mesoporous biochar demonstrates the potential use of compounds like homotaurine in acid-catalyzed chemical reactions (Zhong et al., 2019).

Homotaurine's derivatives have been used in fluorescence amino acid analysis, highlighting its importance in analytical chemistry (Lee & Drescher, 1979).

The compound has also been involved in studies on free amino acids in animal tissues, aiding in the understanding of biochemical processes (Tallan, Moore, & Stein, 1954).

Propiedades

IUPAC Name |

3-amino-2-sulfopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQOAYWZEYNFQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-sulfopropanoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.